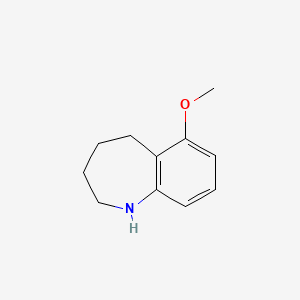

6-metoxi-2,3,4,5-tetrahidro-1H-1-benzazepina

Descripción general

Descripción

6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine is a chemical compound with the molecular formula C11H15NO. It has a molecular weight of 177.25 . The IUPAC name for this compound is methyl 2,3,4,5-tetrahydro-1H-1-benzazepin-6-yl ether .

Molecular Structure Analysis

The InChI code for 6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine is 1S/C11H15NO/c1-13-11-7-4-6-10-9 (11)5-2-3-8-12-10/h4,6-7,12H,2-3,5,8H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine is a liquid at room temperature . It has a topological polar surface area of 21.3 Ų and one rotatable bond . The compound has a complexity of 160 as computed by Cactvs 3.4.6.11 .Aplicaciones Científicas De Investigación

Terapéutica Cardiovascular

La estructura de “6-metoxi-2,3,4,5-tetrahidro-1H-1-benzazepina” es similar a la de ciertos fármacos cardiovasculares comercializados como nifedipina y amlodipina. Estos fármacos actúan uniéndose a los canales de calcio tipo L dependientes de voltaje, disminuyendo el paso de iones calcio a las células, lo cual es crucial para regular la presión arterial y la función cardíaca .

Espectroscopia y análisis conformacional

Los estudios sobre compuestos similares han involucrado el uso de espectros de absorción IR y Raman para determinar conformaciones estables y optimizar estructuras utilizando la teoría del funcional de la densidad . Este enfoque podría aplicarse a “this compound” para un análisis molecular detallado.

Investigación anticancerígena

Los derivados de compuestos relacionados se han diseñado con un grupo alquilo o aralquilo y un grupo sulfonilo, que se consideran farmacóforos de algunos fármacos antitumorales . Esto sugiere posibles aplicaciones anticancerígenas para “this compound” mediante la modificación y optimización estructural.

Inhibición de la cinasa para el tratamiento tumoral

Estructuras similares han mostrado modos de unión con los sitios de la cinasa c-Met a través de regiones hidrofóbicas, lo que indica una vía para diseñar nuevos agentes antitumorales . “this compound” podría investigarse por su potencial como inhibidor de la cinasa en el tratamiento tumoral.

Safety and Hazards

Mecanismo De Acción

Target of Action

6-Methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine is a complex compound with potential biological activityBenzazepines, a class of compounds to which it belongs, have been known to interact with various receptors and enzymes, playing a significant role in numerous biological processes .

Mode of Action

It’s worth noting that benzazepines have been found to exhibit a range of biological activities, including acting as sodium channel blockers and inhibitors of squalene synthase . These actions suggest that the compound might interact with its targets, leading to changes in cellular function.

Biochemical Pathways

Given the diverse biological activities of benzazepines, it’s plausible that this compound could influence multiple pathways, leading to downstream effects on cellular function .

Result of Action

Based on the known activities of benzazepines, it’s possible that this compound could have a range of effects, depending on its specific targets and the pathways it influences .

Propiedades

IUPAC Name |

6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-13-11-7-4-6-10-9(11)5-2-3-8-12-10/h4,6-7,12H,2-3,5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOBAVTLLNQMEJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CCCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90454977 | |

| Record name | 6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90454977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

604004-23-1 | |

| Record name | 6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90454977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-chloro-3-methyl-4H-thieno[3,2-B]pyrrole-5-carboxylate](/img/structure/B1624488.png)